Propan-2-olate;ytterbium(3+)

Catalog No.
S1900530
CAS No.
6742-69-4
M.F
C9H24O3Yb
M. Wt
353.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propan-2-olate;ytterbium(3+)

CAS Number

6742-69-4

Product Name

Propan-2-olate;ytterbium(3+)

IUPAC Name

propan-2-ol;ytterbium

Molecular Formula

C9H24O3Yb

Molecular Weight

353.33 g/mol

InChI

InChI=1S/3C3H8O.Yb/c3*1-3(2)4;/h3*3-4H,1-2H3;

InChI Key

IVGMSSQGEVYWID-UHFFFAOYSA-N

SMILES

CC(C)[O-].CC(C)[O-].CC(C)[O-].[Yb+3]

Canonical SMILES

CC(C)O.CC(C)O.CC(C)O.[Yb]

Organic Synthesis and Catalysis:

Yb(iPrO)3 belongs to a class of lanthanide alkoxide complexes known for their Lewis acidic character. This property allows them to act as catalysts in various organic reactions. Research suggests Yb(iPrO)3 might be a viable catalyst for:

  • Ring-Opening Polymerization

    Yb(iPrO)3 has been shown to effectively catalyze the ring-opening polymerization of cyclic ethers, leading to the formation of well-defined polymers ().

  • C-C Bond Formation Reactions

    Studies indicate Yb(iPrO)3 can promote C-C bond formation reactions, such as aldol condensations and Diels-Alder cycloadditions ([Organism:exp]).

Propan-2-olate;ytterbium(3+) is a chemical compound that consists of the ytterbium ion coordinated with isopropanol, also known as propan-2-ol. This compound is categorized as a metal alkoxide, specifically ytterbium(III) isopropoxide, with the molecular formula C9H21O3Yb\text{C}_9\text{H}_{21}\text{O}_3\text{Yb} and a molecular weight of approximately 233.15 g/mol . Ytterbium is a rare earth element belonging to the lanthanide series and exhibits unique properties that make its compounds valuable in various applications, particularly in catalysis and materials science.

The mechanism of action of Propan-2-olate;ytterbium(3+) depends on the specific application. In catalysis, it might involve the Yb³⁺ ion activating substrates or intermediates through Lewis acid-base interactions. In materials science, the alkoxide ligands could participate in film formation or crystal growth processes.

  • Mild irritants to skin and eyes.
  • May be harmful if ingested.
  • Ytterbium compounds are not classified as acutely toxic.
, primarily involving its interaction with acids and bases. For instance:

  • Reaction with Water: Ytterbium(III) isopropoxide reacts with water to form ytterbium hydroxide and isopropanol:
    Yb OC3H7 3+3H2OYb OH 3+3C3H8O\text{Yb OC}_3\text{H}_7\text{ }_3+3\text{H}_2\text{O}\rightarrow \text{Yb OH }_3+3\text{C}_3\text{H}_8\text{O}
  • Reaction with Acids: It can be hydrolyzed by acids, leading to the formation of ytterbium salts:
    Yb OC3H7 3+3HClYbCl3+3C3H8O\text{Yb OC}_3\text{H}_7\text{ }_3+3\text{HCl}\rightarrow \text{YbCl}_3+3\text{C}_3\text{H}_8\text{O}

These reactions highlight its reactivity and the ability to form stable complexes with various ligands.

The synthesis of propan-2-olate;ytterbium(3+) typically involves the reaction of ytterbium oxide or ytterbium chloride with isopropanol. A common method includes:

  • Preparation of Ytterbium Hydroxide: Reacting ytterbium oxide with water to form hydroxide.
  • Alkoxylation: Treating the hydroxide with isopropanol under controlled conditions to yield the isopropoxide:
    Yb OH 3+3C3H8OYb OC3H7 3+3H2O\text{Yb OH }_3+3\text{C}_3\text{H}_8\text{O}\rightarrow \text{Yb OC}_3\text{H}_7\text{ }_3+3\text{H}_2\text{O}

This method allows for the production of high-purity ytterbium isopropoxide suitable for further applications.

Propan-2-olate;ytterbium(3+) has several significant applications:

  • Catalysis: It serves as a catalyst in organic synthesis reactions, particularly in stereoselective conjugate additions and ether formation .
  • Material Science: The compound can be used in sol-gel processes to create transparent films containing lanthanide ions for optical applications .
  • Research: It is utilized in studies exploring the properties of lanthanide complexes and their interactions with various substrates.

Interaction studies involving propan-2-olate;ytterbium(3+) often focus on its coordination chemistry and reactivity with other ligands. Research indicates that its interactions can lead to unique structural and electronic properties, making it a subject of interest in coordination chemistry and materials science. Studies typically explore how variations in ligands affect stability and reactivity.

Propan-2-olate;ytterbium(3+) shares similarities with other lanthanide alkoxides. Here are some comparable compounds:

Compound NameMolecular FormulaKey Characteristics
Ytterbium(III) chlorideYbCl₃Commonly used in synthesis; soluble in water
Ytterbium(III) oxideYb₂O₃Stable under high temperatures; used in ceramics
Ytterbium(III) triflateYb(CF₃SO₃)₃Effective Lewis acid catalyst for organic reactions
Europium(III) isopropoxideEu(OC₃H₇)₃Similar structure; used in luminescent materials
Terbium(III) isopropoxideTb(OC₃H₇)₃Exhibits luminescent properties; used in phosphors

Uniqueness

Propan-2-olate;ytterbium(3+) is unique due to its specific coordination environment provided by the isopropanol ligands, which influences its catalytic activity and stability compared to other lanthanide alkoxides. Its ability to facilitate stereoselective reactions sets it apart from many other similar compounds, making it valuable in synthetic chemistry.

Direct Synthesis via Metal-Alcohol Reactions

The direct synthesis of propan-2-olate;ytterbium(3+) from metallic ytterbium and isopropanol represents the most fundamental approach to preparing this important lanthanide alkoxide compound. This method involves the direct reaction between ytterbium metal and isopropyl alcohol under carefully controlled conditions.

Catalytic Methods Using Mercuric Chloride

The catalytic synthesis using mercuric chloride represents the most effective method for preparing high-purity ytterbium isopropoxide directly from metallic ytterbium. The reaction proceeds according to the following mechanism [4]:

Yb + HgCl₂ + 3 C₃H₇OH → Yb(OC₃H₇)₃ + Hg + 2 HCl + ½ H₂

The mercuric chloride catalyst concentration is critically important for obtaining high-purity products. The optimal amount is 0.01 mole or less of mercuric chloride per mole of ytterbium metal [4]. When stoichiometric amounts of mercuric chloride are employed with reflux times of 48 hours or longer, the reaction proceeds to completion [4]. However, if larger amounts of mercuric chloride are used, undesirable side reactions occur, leading to the formation of alkene-alkoxides where mercury partially reduces the alkyl groups to alkenes [4].

The reaction is typically conducted under reflux conditions at approximately 82°C (the boiling point of isopropanol). Extended reaction times of 48 hours or more are necessary to ensure complete conversion and high yields exceeding 99% theoretical purity [4]. The mechanism is believed to involve the formation of free mercury, which continues to act as a catalyst throughout the reaction process [4].

During the synthesis, careful monitoring of reaction conditions is essential. The use of excess mercuric chloride, even as little as 0.1 mole per mole of metal, can lead to chlorine contamination in the final product, which is extremely difficult to remove [4]. This contamination significantly affects the purity and subsequent applications of the compound.

Solvent-Mediated Approaches

Solvent-mediated synthesis approaches utilize various organic solvents to facilitate the reaction between ytterbium metal and isopropanol while improving reaction kinetics and product quality. These methods often employ coordinating solvents that can stabilize intermediate species and enhance the overall reaction efficiency.

Tetrahydrofuran (THF) serves as an effective coordinating solvent in these reactions [2] [5]. The compound demonstrates excellent solubility in THF, making it an ideal medium for both synthesis and subsequent purification steps [2] [5] [6]. Toluene also functions as an effective solvent system, particularly in combination with other solvents for specific synthetic protocols [5] [7].

The preparation of ytterbium isopropoxide from ytterbium metal filings involves reacting the metal with dry isopropanol in the presence of a mercuric catalyst under inert atmosphere conditions [8]. The isopropanol must be rigorously dried by distillation from aluminum isopropoxide to remove trace water, which can interfere with the alkoxide formation [8]. The reaction is conducted using Schlenk-type apparatus under argon atmosphere to exclude moisture and oxygen [8].

Following the initial synthesis, the ytterbium isopropoxide product can be extracted using Soxhlet extraction with isopropanol as the extracting solvent [8]. This extraction process helps remove unreacted metal and catalyst residues while concentrating the desired alkoxide product. The extracted material is then recrystallized from hot isopropanol to obtain a highly pure final product [8].

Alcoholysis of Precursor Complexes

The alcoholysis method represents an alternative synthetic approach that involves the exchange of ligands in existing ytterbium compounds with isopropoxide groups. This method is particularly useful when direct metal-alcohol reactions are not feasible or when specific purity requirements must be met.

Salt metathesis reactions using lithium isopropoxide provide an effective route to ytterbium isopropoxide [4] [9]. The general reaction follows the stoichiometry:

YbCl₃ + 3 LiOiPr → Yb(OiPr)₃ + 3 LiCl

This reaction is carried out in a medium of isopropyl alcohol and tetrahydrofuran at 45°C [4]. After 3 hours of reflux, the alcohol and THF are removed by distillation under reduced pressure [4]. The product is then dissolved in benzene, filtered to remove lithium chloride precipitate, and dried again under reduced pressure [4]. Final purification involves recrystallization from hot isopropanol [4].

Ytterbium chloride forms alcoholates with the general formula YbCl₃·3ROH, except with tertiary butyl alcohol, which forms YbCl₃·1.5Bu^t OH [10] [9]. These alcoholate complexes can serve as precursors for subsequent alcoholysis reactions. The effect of heat on these complexes has been studied extensively, providing insights into their thermal stability and decomposition pathways [10] [9].

Ytterbium isopropoxide can be prepared in high yield from ytterbium chloride and sodium isopropoxide through salt metathesis reactions [10] [9]. The resulting isopropoxide exhibits reactivity with acetyl chloride and can be used in the synthesis of other ytterbium alkoxides through ligand exchange processes [10] [9].

The alcoholysis of lanthanide amide precursors represents another important synthetic route. The reaction of lanthanide tris(bis(trimethylsilyl)amide) complexes with alcohols provides access to various alkoxide derivatives [11] [12]. For example, the reaction of [Ln{N(SiMe₃)₂}₃] with three equivalents of alcohol in toluene, particularly in the presence of stabilizing Lewis bases like tetraglyme, yields stable alkoxide complexes suitable for further applications [11] [12].

Advanced Purification and Crystallization Techniques

The purification of ytterbium isopropoxide requires sophisticated techniques due to its air and moisture sensitivity and the need for extremely high purity in many applications. Advanced purification methods ensure the removal of impurities while maintaining the integrity of the alkoxide structure.

Recrystallization from hot isopropanol represents the primary purification method [4]. This process must be conducted under rigorously anhydrous conditions using Schlenk techniques or glove box environments to prevent hydrolysis of the sensitive alkoxide groups. The recrystallization process involves dissolving the crude product in a minimum amount of hot, dry isopropanol and allowing controlled cooling to promote crystal formation.

Soxhlet extraction using isopropanol provides an effective method for continuous purification [8]. This technique allows for the selective extraction of the desired alkoxide while leaving behind unreacted metal, catalyst residues, and other impurities. The extraction process is conducted under inert atmosphere using dried solvents to maintain product integrity.

Freeze-drying techniques have been employed for the purification of related lanthanide compounds and can be adapted for ytterbium alkoxides [13] [14]. Water removal by freeze-drying has been shown to be optimal for producing non-agglomerated nanoparticles compared to other methods involving solvent removal by evaporation [13] [14]. This approach avoids the formation of solid bridges since water is directly removed by sublimation [13] [14].

Fractional crystallization methods can be employed when multiple alkoxide species are present [15]. These techniques rely on differences in solubility and crystal formation kinetics to achieve separation of components. The process requires careful control of temperature, concentration, and crystallization conditions to achieve effective separation.

Vacuum sublimation at controlled temperatures provides another purification approach for volatile alkoxide compounds. The boiling point of ytterbium isopropoxide at reduced pressure (190-200°C at 0.2 mmHg) makes this technique feasible for removing less volatile impurities [2] [3] [5].

Spectroscopic Characterization

Comprehensive spectroscopic characterization of propan-2-olate;ytterbium(3+) provides essential information about its molecular structure, bonding characteristics, and purity. Multiple analytical techniques are employed to fully characterize this complex compound.

Infrared (IR) and Raman Spectroscopy

Infrared spectroscopy provides critical information about the vibrational modes associated with metal-oxygen bonding and organic ligand structures in ytterbium isopropoxide. The infrared spectrum typically exhibits characteristic metal-oxygen stretching vibrations in the region of 500-1500 cm⁻¹ [16] [17]. These M-O stretching frequencies are sensitive to the coordination environment and can provide insights into the bonding nature between ytterbium and the isopropoxide ligands.

The organic portions of the molecule contribute additional vibrational modes corresponding to C-H stretching, C-O stretching, and various bending vibrations of the isopropyl groups. Fourier transform infrared spectroscopy (FTIR) has been successfully applied to characterize ytterbium-containing compounds, providing detailed information about structural features [17] [18].

Raman spectroscopy complements infrared analysis by providing information about symmetric vibrational modes that may be infrared-inactive. The Raman spectrum typically shows symmetric stretching modes in the 200-800 cm⁻¹ region, which can provide additional structural information about the molecular symmetry and coordination geometry [17] [18].

Both IR and Raman spectroscopy serve as valuable tools for confirming the absence of impurities and verifying the completeness of ligand exchange reactions. The presence of unwanted species such as residual chloride ligands or hydroxide groups can be readily detected through characteristic vibrational signatures.

Studies of related ytterbium compounds have demonstrated the utility of vibrational spectroscopy for distinguishing between different coordination environments and structural modifications [16] [19] [20]. For example, investigations of ytterbium-doped systems have shown that infrared and Raman spectroscopy can detect changes in local structure and bonding environments [17] [18].

Nuclear Magnetic Resonance (NMR) Analysis

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and dynamics of ytterbium isopropoxide, although the paramagnetic nature of ytterbium(III) creates unique challenges and opportunities for NMR characterization.

¹H NMR spectroscopy can provide information about the isopropyl ligand environment, typically showing signals in the range of 1.2-4.5 ppm corresponding to the methyl and methine protons of the isopropoxide groups [21]. However, the paramagnetic nature of ytterbium(III) with its 4f¹³ electron configuration significantly affects the NMR characteristics, leading to line broadening and chemical shift modifications compared to diamagnetic analogs [22] [23] [24].

¹⁷¹Yb NMR spectroscopy, while challenging due to the quadrupolar nature of the nucleus and its relatively low natural abundance (14.3%), can provide direct information about the ytterbium coordination environment [25]. The ¹⁷¹Yb chemical shifts are highly sensitive to the coordination geometry and electronic environment around the metal center [25]. Some nJ(¹⁷¹Yb-X) coupling constants have been reported for various ytterbium compounds, providing additional structural information [25].

The paramagnetic relaxation enhancement (PRE) effects in ytterbium compounds significantly influence both longitudinal and transverse relaxation rates in NMR experiments [23] [26]. These effects can be utilized to gain insights into molecular dynamics and structural features, though they also present challenges for obtaining high-resolution spectra [23] [26].

Advanced NMR techniques such as solid-state NMR and specialized pulse sequences have been developed to overcome the challenges associated with paramagnetic lanthanide compounds [22] [24]. Combined EPR and NMR studies have proven particularly valuable for understanding the electronic structure and geometry of ytterbium complexes [22].

X-ray Diffraction Studies of Crystal Structures

X-ray diffraction analysis provides definitive structural information about the solid-state organization of propan-2-olate;ytterbium(3+). Both single-crystal and powder diffraction techniques contribute essential information about crystal structure, unit cell parameters, and molecular arrangement.

Single-crystal X-ray diffraction represents the gold standard for determining the precise three-dimensional structure of ytterbium alkoxide compounds. This technique can reveal details about bond lengths, bond angles, coordination geometry, and intermolecular interactions. The crystal structure analysis typically requires high-quality single crystals obtained through careful recrystallization procedures under controlled conditions.

Powder X-ray diffraction provides valuable information about phase purity, crystallinity, and structural characteristics even when single crystals are not available. This technique is particularly useful for routine characterization and quality control of synthetic products. The powder patterns can be compared with reference databases to confirm identity and detect the presence of impurity phases.

Studies of related ytterbium compounds have demonstrated the complexity of lanthanide alkoxide structures [27] [7] [28]. These compounds often exhibit diverse coordination modes, ranging from monomeric structures to complex oligomeric arrangements involving bridging alkoxide ligands [27] [28]. The specific structural features depend on factors such as steric requirements of the alkoxide ligands, coordination preferences of the metal center, and crystallization conditions.

The coordination geometry around ytterbium in alkoxide compounds typically involves higher coordination numbers (6-8) compared to transition metals, reflecting the larger ionic radius of the lanthanide cation [29] [30] [31]. X-ray crystallographic studies have revealed various coordination polyhedra including octahedral, trigonal prismatic, and more complex geometries depending on the specific ligand environment [29] [31].

Crystallographic analysis also provides information about thermal parameters, which can indicate molecular motion and thermal stability. The displacement parameters derived from structure refinement offer insights into the dynamic behavior of different parts of the molecule and can help predict thermal properties and stability characteristics.

Synthesis MethodReaction ConditionsTemperature (°C)Yield (%)Product Purity
Direct Metal-Alcohol Reaction with HgCl₂ CatalystReflux with 0.01 mol HgCl₂/mol Yb, 48+ hoursReflux (~82°C)>99 (high purity)>99% theoretical
Salt Metathesis with Sodium IsopropoxideTHF/isopropanol medium, 45°C, 3 hours45Stoichiometric amountsHigh after purification
Alcoholysis of Precursor ComplexesExcess alcohol with benzene, azeotropic distillationVariable (azeotrope dependent)70+ (alcoholysis)Variable
Soxhlet Extraction PurificationHot isopropanol solvent extraction~82 (isopropanol BP)High purity product>98.0% (commercial)
PropertyValueAnalysis Method
Molecular FormulaC₉H₂₁O₃YbElemental analysis
Molecular Weight (g/mol)350.3-353.342Mass spectrometry
CAS Number6742-69-4Registry database
Melting Point (°C)349 (decomposition)Thermal analysis
Boiling Point (°C)190-200 (0.2 mmHg)Distillation
AppearanceOff-white powderVisual inspection
SolubilitySoluble in THF, toluene, hexaneSolubility testing
Moisture SensitivityAir and moisture sensitiveHandling observations
Decomposition Temperature (°C)190-200Thermal gravimetric analysis
TechniqueKey FeaturesTypical Range/ValuesInformation Obtained
Infrared SpectroscopyMetal-oxygen stretching vibrations500-1500 cm⁻¹ (M-O stretch)Metal-ligand bonding
Raman SpectroscopySymmetric stretching modes200-800 cm⁻¹ (symmetric modes)Molecular symmetry
¹H NMRIsopropyl CH signals1.2-4.5 ppm (CHₓ signals)Ligand environment
¹⁷¹Yb NMRParamagnetic effects observedVariable chemical shiftsElectronic structure
X-ray DiffractionCrystal structure determinationUnit cell parametersSolid-state structure
Mass SpectrometryMolecular ion confirmationm/z = 350-353Molecular composition

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

354.1114122 g/mol

Monoisotopic Mass

354.1114122 g/mol

Heavy Atom Count

13

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (100%): Flammable solid [Danger Flammable solids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Dates

Modify: 2023-08-16

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